Cas no 1432062-16-2 (Meclizine-d)
Meclizine-d Chemical and Physical Properties
Names and Identifiers
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- Meclizine-d
- 1432062-16-2
- ARD11200D8A2
- 1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride
- 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride
- 1104-22-9 (Unlabelled)
- Meclizine-d8 (hydrochloride)
-
- Inchi: 1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H/i14D2,15D2,16D2,17D2;;
- InChI Key: VCTHNOIYJIXQLV-BKZZWKCXSA-N
- SMILES: [2H]C1(C(N(C([2H])([2H])C([2H])(N1CC1C=CC=C(C=1)C)[2H])C(C1C=CC=CC=1)C1=CC=C(C=C1)Cl)([2H])[2H])[2H].Cl.Cl
Computed Properties
- Exact Mass: 470.189846g/mol
- Monoisotopic Mass: 470.189846g/mol
- Isotope Atom Count: 8
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 448
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 6.5Ų
Meclizine-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M911758-1mg |
Meclizine-d8 hydrochloride |
1432062-16-2 | 98% | 1mg |
¥5,623.00 | 2022-01-14 | |
| A2B Chem LLC | AX66782-1mg |
1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride |
1432062-16-2 | ≥99% deuterated forms (d1-d8) | 1mg |
$261.00 | 2024-04-20 | |
| MedChemExpress | HY-B0349S2-1mg |
Meclizine-d |
1432062-16-2 | 98.75% | 1mg |
¥2500 | 2024-07-21 | |
| MedChemExpress | HY-B0349S2-5mg |
Meclizine-d |
1432062-16-2 | 98.75% | 5mg |
¥8000 | 2024-07-21 | |
| MedChemExpress | HY-B0349S2-10mg |
Meclizine-d |
1432062-16-2 | 98.75% | 10mg |
¥14000 | 2023-08-31 | |
| 1PlusChem | 1P01EQU6-1mg |
1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride |
1432062-16-2 | ≥99% deuterated forms (d1-d8) | 1mg |
$359.00 | 2024-06-20 |
Meclizine-d Suppliers
Meclizine-d Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on Meclizine-d
Comprehensive Analysis of Meclizine-d (CAS No. 1432062-16-2): Applications, Mechanism, and Research Insights
Meclizine-d, a deuterated analog of the well-known antihistamine Meclizine, has garnered significant attention in pharmaceutical and analytical research due to its unique isotopic properties. With the CAS registry number 1432062-16-2, this compound serves as a critical internal standard in LC-MS (Liquid Chromatography-Mass Spectrometry) workflows, ensuring precision in pharmacokinetic studies and drug metabolism research. The deuterium substitution enhances its stability, making it indispensable for tracing Meclizine in complex biological matrices.
Recent advancements in deuterated pharmaceuticals have propelled interest in Meclizine-d, particularly for its role in bioanalytical method validation. Researchers frequently inquire: *"How does Meclizine-d improve assay accuracy?"* The answer lies in its near-identical chemical behavior to non-deuterated Meclizine, coupled with distinct mass spectral signatures that eliminate interference—a hotspot topic in precision medicine and personalized therapeutics.
The synthesis of Meclizine-d (CAS 1432062-16-2) involves selective deuterium incorporation at key positions, preserving pharmacological activity while optimizing detection limits. This aligns with growing demand for stable isotope-labeled compounds (SILCs) in metabolomics and proteomics. A trending search query—*"Meclizine-d solubility and formulation challenges"*—reflects industry focus on optimizing its use in oral drug delivery systems.
Beyond analytical applications, Meclizine-d is pivotal in ADME (Absorption, Distribution, Metabolism, Excretion) studies. Its utility in quantifying parent drug concentrations—especially for vertigo and motion sickness treatments—addresses a common user question: *"Why choose deuterated standards over conventional analogs?"* The reduced metabolic lability of deuterated bonds provides clearer data, a principle leveraged in FDA-approved drug development pipelines.
Environmental persistence and green chemistry considerations further elevate Meclizine-d's profile. Searches like *"CAS 1432062-16-2 environmental impact"* underscore its alignment with sustainable pharmaceutical practices. Unlike non-labeled variants, its traceability minimizes ecological footprint—a key concern in EU REACH and US EPA frameworks.
In summary, Meclizine-d (CAS 1432062-16-2) exemplifies the convergence of isotope chemistry and modern pharmacology. From resolving matrix effects in mass spectrometry to enabling compliant good laboratory practices (GLP), its multifaceted roles answer pressing industry needs while adhering to SEO-optimized queries that dominate academic and commercial search trends.
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